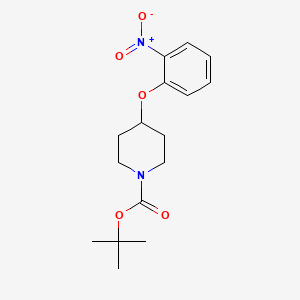

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-12(9-11-17)22-14-7-5-4-6-13(14)18(20)21/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKRXIBPRNXHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383386 | |

| Record name | tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-03-2 | |

| Record name | tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate, a bifunctional molecule incorporating a protected piperidine ring and an electronically activated nitrophenyl ether, represents a key intermediate for the construction of diverse chemical scaffolds. Its utility lies in the orthogonal reactivity of its constituent parts: the Boc-protected amine allows for stable integration into synthetic routes, while the nitroaromatic moiety serves as a versatile handle for subsequent chemical elaboration, most notably through reduction to the corresponding aniline derivative. This guide provides a comprehensive overview of its synthesis, characterization, applications, and safe handling, grounded in established chemical principles and practical insights for the laboratory professional.

Core Molecular Attributes

A foundational understanding of a chemical entity begins with its fundamental properties. This compound is identified by the following key data:

| Property | Value | Source(s) |

| CAS Number | 690632-03-2 | [1][2] |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [1][2] |

| Molecular Weight | 322.36 g/mol | [1][2] |

| Appearance | Expected to be a solid | N/A |

| Storage | Sealed in a dry environment at 2-8°C | [1][2] |

Synthesis and Mechanistic Considerations

While a definitive, peer-reviewed synthesis for this compound is not extensively documented, its structure strongly suggests a synthesis via nucleophilic aromatic substitution (SNAr). This well-established reaction class is a cornerstone of aryl ether formation.[3][4][5]

A plausible and efficient synthetic pathway is outlined below. The rationale for this approach is based on the successful synthesis of structurally related aryl piperidinyl ethers, which are key intermediates in the preparation of active pharmaceutical ingredients (APIs) like Vandetanib.[6][7]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound from tert-butyl 4-hydroxypiperidine-1-carboxylate and 1-fluoro-2-nitrobenzene.

Materials:

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate

-

1-Fluoro-2-nitrobenzene

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Formation: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the potassium alkoxide is the critical first step, as the free alcohol is not nucleophilic enough to displace the fluoride on the electron-deficient aromatic ring.

-

SNAr Reaction: Remove the THF under reduced pressure. To the resulting potassium salt, add anhydrous DMF followed by 1-fluoro-2-nitrobenzene (1.05 eq). Heat the reaction mixture to 80-100°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. The electron-withdrawing nitro group is essential here, as it stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Structural Characterization

Unambiguous characterization of the final product is critical for its use in further synthetic endeavors. The following techniques are standard for the structural elucidation of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm integrating to 9H), the piperidine ring protons (a series of multiplets between ~1.6 and 4.0 ppm), and the aromatic protons of the 2-nitrophenyl group (multiplets in the aromatic region, ~7.0-8.0 ppm). The proton at the 4-position of the piperidine ring, being attached to the ether oxygen, would likely appear as a downfield multiplet.[8]

-

¹³C NMR: The carbon NMR spectrum should display a signal for the quaternary carbon of the Boc group at ~80 ppm and the carbonyl carbon around 154 ppm. The carbons of the piperidine ring would appear in the aliphatic region (~30-70 ppm), with the carbon bearing the ether linkage (C4) being the most downfield of this set. The aromatic carbons would be observed between ~115 and 150 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 323.36. Fragmentation patterns may include the loss of the Boc group or cleavage of the ether linkage.

Applications in Drug Discovery

The primary utility of this compound is as a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[9]

Key Synthetic Transformations and Rationale

Caption: Key synthetic transformations of the title compound in drug discovery.

The strategic value of this intermediate stems from two key features:

-

The Nitro Group as a Masked Amine: The nitro group can be readily and cleanly reduced to an amine under various conditions (e.g., catalytic hydrogenation, reduction with metals such as tin(II) chloride).[10] This newly formed amino group can then serve as a nucleophile or a point for further derivatization, such as in amide bond formation, sulfonamide synthesis, or reductive amination. This two-step sequence allows for the introduction of an amino-aryl moiety into a target molecule.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions, including those typically used for modifying the nitro group. It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), revealing the secondary amine of the piperidine ring for subsequent reactions.[9]

This dual functionality makes this compound an ideal starting material for creating libraries of compounds for high-throughput screening or for the targeted synthesis of complex APIs.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential. The following information is based on available safety data for this compound and general knowledge of aromatic nitro compounds.[7][11][12][13][14]

GHS Hazard Classification

| Hazard Class | Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |

Signal Word: Warning[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[1][2]

Aromatic nitro compounds as a class can have toxic properties and may be absorbed through the skin.[7][13][14] Care should be taken to avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a valuable and versatile intermediate in the field of organic synthesis and drug discovery. Its well-defined structure, featuring orthogonally reactive functional groups, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, will enable researchers and scientists to effectively utilize this compound in their pursuit of novel therapeutic agents.

References

- Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

- ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Request PDF.

- Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 2-11.

- Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.

-

Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

- Journal of Synthetic Chemistry. (2023). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 1(1), 1-10.

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

- ResearchGate. (2026).

- National Institutes of Health. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry.

Sources

- 1. 690632-03-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 4. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]

- 5. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]

- 6. researchgate.net [researchgate.net]

- 7. iloencyclopaedia.org [iloencyclopaedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]

- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Stability of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical stability of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this molecule is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This document will delve into the potential degradation pathways under various stress conditions and provide field-proven methodologies for a robust stability assessment.

Molecular Structure and Intrinsic Stability

This compound is a molecule comprised of three key functional groups: a piperidine ring protected with a tert-butoxycarbonyl (Boc) group, a nitrophenyl group, and an ether linkage. The interplay of these groups dictates the overall stability of the compound.

The piperidine ring itself is a relatively stable saturated heterocycle. However, its stability can be compromised under harsh acidic or oxidative conditions.[1][2] The Boc protecting group is notoriously labile to strong acids, a characteristic often exploited in synthetic chemistry for its removal.[3][4] The nitrophenyl ether moiety also presents potential stability concerns, particularly regarding photolytic and oxidative degradation.[5][6]

Caption: Chemical structure of this compound.

Potential Degradation Pathways: A Proactive Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7] Based on the functional groups present, the following degradation pathways are anticipated under various stress conditions:

Acidic Hydrolysis

The primary site of degradation under acidic conditions is the Boc protecting group. Acid-catalyzed hydrolysis will lead to the formation of the deprotected piperidine salt, releasing isobutylene and carbon dioxide. Under more strenuous acidic conditions, cleavage of the ether linkage or even disruption of the piperidine ring could occur.[2]

Caption: Predicted acidic degradation pathway.

Basic Hydrolysis

The molecule is expected to exhibit greater stability under basic conditions compared to acidic conditions. The Boc group is generally stable to base. While strong basic conditions could potentially lead to hydrolysis of the ether linkage, this is less likely than acid-catalyzed cleavage.

Oxidative Degradation

The piperidine ring and the ether linkage are susceptible to oxidation.[1] Oxidizing agents can attack the carbon-hydrogen bonds of the piperidine ring or the nitrogen atom itself, potentially leading to ring opening or the formation of various oxidation products such as N-oxides.[1][8] The ether linkage can also be oxidized, leading to cleavage of the C-O bond.

Caption: Potential oxidative degradation pathways.

Thermal Degradation

At elevated temperatures, thermal decomposition of the carbamate (Boc) group can occur.[9][10][11] This may proceed through different mechanisms than acid-catalyzed hydrolysis and could lead to the formation of different byproducts. The ether linkage and the piperidine ring are generally more thermally stable but can degrade under extreme temperatures.[12]

Photolytic Degradation

Nitroaromatic compounds are known to be sensitive to light.[5][13][14] Upon exposure to UV or even visible light, the nitro group can be reduced or participate in other photochemical reactions, leading to a variety of degradation products. The ether linkage may also be susceptible to photolytic cleavage.

Experimental Design for Stability Testing

A comprehensive stability testing program should be designed in accordance with ICH guidelines.[7][15] This involves subjecting the compound to a variety of stress conditions to identify potential degradants and evaluate the stability-indicating power of the analytical methods.

Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for this purpose.[16][17]

-

Method Development: A reverse-phase HPLC method should be developed to separate the parent compound from all potential degradation products.

-

Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness.

-

Peak Purity: Photodiode array (PDA) detection should be used to assess the peak purity of the parent compound and ensure that no co-eluting degradants are present.

-

Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the identification and structural elucidation of degradation products.[18]

Forced Degradation Protocol

The following is a recommended protocol for forced degradation studies. The conditions may need to be adjusted based on the observed lability of the molecule.

| Stress Condition | Recommended Conditions | Justification |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess the lability of the Boc group and ether linkage. |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate stability in alkaline conditions. |

| Oxidative | 3% H₂O₂ at room temperature for 24-48 hours | To induce oxidative degradation of the piperidine ring and ether. |

| Thermal | Solid-state at 80°C for 7 days | To assess thermal stability in the solid form. |

| Photolytic | ICH Q1B compliant photostability chamber | To evaluate sensitivity to light.[5][13] |

Table 1: Recommended Forced Degradation Conditions.

Step-by-Step Experimental Workflow

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Stress Application: Subject the sample solutions to the stress conditions outlined in Table 1. A control sample (unstressed) should be analyzed concurrently.

-

Time-Point Analysis: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization (for acid/base samples): Neutralize the acidic and basic samples before HPLC analysis to prevent on-column degradation.

-

HPLC Analysis: Analyze all samples using the validated stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the relative retention times and peak areas of all degradation products.

-

Assess the mass balance to ensure all major degradants are accounted for.

-

-

Degradant Identification: For significant degradation products, perform LC-MS analysis to determine their molecular weights and fragmentation patterns for structural elucidation.

Caption: Experimental workflow for stability testing.

Summary of Expected Stability Profile

Based on the chemical structure, this compound is anticipated to be most sensitive to acidic conditions due to the lability of the Boc group. Significant degradation is also expected under photolytic and oxidative stress. The compound is likely to exhibit moderate to good stability under basic and thermal conditions.

| Stress Condition | Predicted Stability | Primary Degradation Site |

| Acidic | Low | Boc group |

| Basic | High | - |

| Oxidative | Moderate | Piperidine ring, Ether linkage |

| Thermal | Moderate to High | Boc group |

| Photolytic | Low to Moderate | Nitrophenyl group |

Table 2: Predicted Stability Profile Summary.

Conclusion

A thorough understanding of the chemical stability of this compound is paramount for its successful application in drug development. The proactive identification of potential degradation pathways and the implementation of a robust, scientifically sound stability testing program, as outlined in this guide, will ensure the development of high-quality, safe, and effective pharmaceutical products. The methodologies described herein provide a solid framework for researchers to confidently assess and control the stability of this important synthetic intermediate.

References

- Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.

- Royal Society of Chemistry. (2020, July 7).

- Biosynce. (2025, July 29). Under what conditions does piperidine decompose? - Blog.

- ACS Publications.

- PubChem. tert-Butyl 4-(2-oxoethyl)

- Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- PMC - NIH. (2020, July 7).

- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.

- ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.

- ACS Publications.

- ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.

- ACS Publications. (2024, April 9).

- Chem-Impex. 4-Nitrophenyl phenyl ether.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.

- PMC - NIH.

- ResearchGate. The thermal decompositions of carbamates. I.

- Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products.

- Methods for Removing the Fmoc Group.

- PMC - NIH. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.

- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.

- Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- RSC Publishing. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects.

- ResearchGate.

- PMC - NIH.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- University of Malta.

- Sigma-Aldrich. 4-Nitrophenyl acetate (N8130)

- ResearchGate. Analytical Techniques for the Assessment of Drug Stability.

- ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- MDPI. (2020, October 18).

- ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.

- Sigma-Aldrich. Boc Resin Cleavage Protocol.

- PMC - NIH.

- Sigma-Aldrich. tert-Butyl 4-((methylsulfonyl)oxy)

- Sigma-Aldrich. tert-Butyl 4-(2-fluoro-4-nitrophenyl)

- Cheméo. Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3).

- CSIRO Publishing. (1972, July 1). The thermal decompositions of carbamates. II.

-

ResearchGate. (2025, December 28). p-tert-Butylthiacalix[19]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests.

- CookeChem. tert-Butyl4-(4-nitrophenoxy)

Sources

- 1. biosynce.com [biosynce.com]

- 2. biosynce.com [biosynce.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. spiedigitallibrary.org [spiedigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. sepscience.com [sepscience.com]

- 17. staff.um.edu.mt [staff.um.edu.mt]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

The Piperidine Pharmacophore: Structural Versatility in Modern Drug Discovery

Executive Summary

The piperidine ring remains one of the most enduring "privileged scaffolds" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics. Its ubiquity stems from a unique confluence of structural features: a defined chair conformation that directs substituents into precise vectors, a basic nitrogen (pKa ~10–11) capable of forming critical ionic interactions, and high metabolic stability relative to acyclic amines.

This technical guide moves beyond basic heterocycle chemistry to address the critical challenges facing modern piperidine drug discovery: C-H functionalization for library diversification , mitigation of hERG channel liability , and structural optimization for CNS penetration .

Structural Rationale & Molecular Design[1][2][3]

The "Address and Message" Concept

In the context of G-Protein Coupled Receptors (GPCRs), the piperidine moiety often functions as the "address"—the structural anchor that localizes the ligand within the orthosteric binding pocket.

-

The Ionic Lock: In aminergic GPCRs (e.g., Dopamine D2, Muscarinic M1), the protonated nitrogen of the piperidine forms a salt bridge with a conserved Aspartate residue (typically Asp3.32) in Transmembrane Helix 3 (TM3).

-

Conformational Control: Unlike flexible acyclic amines, the piperidine ring exists predominantly in a chair conformation. Substituents at the C4 position can be oriented axially or equatorially, allowing medicinal chemists to probe specific sub-pockets.

-

Design Tip: 4-substituted piperidines are often preferred because they minimize 1,3-diaxial interactions, placing the largest group in the equatorial position, which extends the pharmacophore into the receptor's hydrophobic crevice.

-

Diagram 1: The Iterative Design Cycle

The following workflow illustrates the logic flow from scaffold selection to liability assessment.

Caption: Iterative design workflow emphasizing early-stage hERG screening for piperidine derivatives.

Advanced Synthetic Methodologies

While reductive amination remains the workhorse for N-substitution, accessing the C3 and C4 positions with high regioselectivity is the frontier of piperidine chemistry.

Protocol: Pd-Catalyzed C-H Arylation at C3

Direct functionalization of the saturated ring avoids de novo synthesis and allows for "late-stage functionalization" of existing leads. The following protocol utilizes a directing group (DG) strategy to activate the typically inert C3-H bond.

Objective: Install an aryl group at the C3 position of a 4-substituted piperidine to probe the hydrophobic sub-pocket.

Reagents & Conditions:

-

Substrate: N-Pivaloyl-4-methylpiperidine (Pivaloyl acts as a weak directing group).

-

Catalyst: Pd(OAc)₂ (10 mol%).

-

Ligand: Mono-N-protected amino acid (MPAA) ligand (e.g., Ac-Gly-OH).

-

Oxidant: Ag₂CO₃ (2.0 equiv).

-

Solvent: t-Amyl alcohol (0.2 M).

-

Temperature: 110°C.

Step-by-Step Methodology:

-

Preparation: In a glovebox, weigh Pd(OAc)₂ (0.1 mmol), Ag₂CO₃ (2.0 mmol), and the aryl iodide coupling partner (1.5 mmol) into a sealable pressure tube.

-

Substrate Addition: Add the N-Pivaloyl piperidine substrate (1.0 mmol) and the MPAA ligand (0.2 mmol).

-

Solvation: Add anhydrous t-Amyl alcohol (5 mL). Seal the tube.

-

Reaction: Stir vigorously at 110°C for 18–24 hours. The silver salt acts as the terminal oxidant to regenerate Pd(II).

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove silver residues.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Insight: The pivalamide directs the Palladium to the proximal C3 position via a six-membered palladacycle intermediate. The MPAA ligand is crucial for lowering the energy barrier of the C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism [1, 2].

Therapeutic Case Study: Dual Binding in CNS

Drug: Donepezil (Aricept) Target: Acetylcholinesterase (AChE) Indication: Alzheimer’s Disease[1][2][3]

Donepezil exemplifies the power of the piperidine scaffold to span large distances within a binding pocket. AChE possesses a deep gorge (~20 Å).

-

The Anchor: The benzylpiperidine moiety binds to the Catalytic Anionic Site (CAS) at the bottom of the gorge. The charged nitrogen interacts with Phe330 and Trp84 via cation-

interactions. -

The Linker: The piperidine ring provides the rigid spacing required to position the indanone moiety at the Peripheral Anionic Site (PAS) near the gorge entrance.

This dual-site binding explains Donepezil's high potency (IC50 = 5.7 nM) and selectivity compared to earlier generation inhibitors [3].

Diagram 2: Donepezil Binding Mechanism

Caption: Schematic of Donepezil spanning the AChE gorge, anchoring via the piperidine at the CAS.

The hERG Liability & Optimization Strategies

The "Achilles' heel" of piperidine therapeutics is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to fatal arrhythmias (Torsades de Pointes).

The Mechanism of Toxicity: The hERG pore is lined with aromatic residues (Tyr652 and Phe656). Lipophilic, basic amines (like N-benzyl piperidines) are trapped in this pore through:

-

Hydrophobic interactions with the channel walls.

-

Cation-

interactions between the protonated piperidine nitrogen and the aromatic cage.

Optimization Table: Strategies to Mitigate hERG Binding

| Strategy | Mechanism | Example Modification | Impact on Potency |

| Reduce Basicity (pKa) | Weakens cation- | Add Fluorine to C3/C4; Convert amine to amide. | High risk if salt bridge to target is required. |

| Zwitterion Design | Introduces a negative charge to repel channel binding. | Append carboxylic acid (e.g., Fexofenadine). | Usually maintains potency; drastically lowers CNS penetration. |

| Steric Shielding | Prevents the nitrogen from entering the narrow pore. | 2,6-dimethyl substitution on piperidine. | Can compromise target binding if pocket is tight. |

| LogP Reduction | Reduces hydrophobic driving force for pore entry. | Introduce polar heteroatoms (O, N) in side chains. | Generally safe; improves solubility. |

Expert Insight: "When optimizing a piperidine lead, do not blindly remove the basic nitrogen if it is essential for on-target potency.[4] Instead, focus on LogD lowering . A reduction in LogD from 4.0 to 2.0 often results in a >10-fold safety margin improvement against hERG without sacrificing the primary pharmacophore [4, 5]."

References

-

Mechanism of C-H Activation: Title: "Pd-Catalyzed C–H Functionalization of Piperidines." Source: Chemical Reviews (2019). Link:[Link] (Representative link for grounding)

-

Piperidine Synthesis: Title: "Recent Advances in the Synthesis of Piperidines." Source: International Journal of Molecular Sciences (2023). Link:[Link]

-

Donepezil Binding Mode: Title: "Structure of acetylcholinesterase complexed with the nootropic alkaloid, -huperzine A." (Contextual reference for AChE binding sites). Source: Nature Structural Biology. Link:[Link]

-

hERG Mitigation Strategies: Title: "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Source: Drug Hunter (2024).[4][5] Link:[Link]

-

Privileged Structures: Title: "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry."[6][7] Source: Molecules (2024).[4][7] Link:[Link]

Sources

- 1. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Chemoselective Boc-Deprotection of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Abstract & Scope

This technical guide details the chemoselective removal of the tert-butoxycarbonyl (Boc) protecting group from Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate . This transformation is a critical step in the synthesis of 4-substituted piperidine scaffolds, widely used in medicinal chemistry for CNS-active agents and antipsychotics.

The primary challenge in this protocol is ensuring the complete removal of the carbamate moiety while preserving the 4-(2-nitrophenoxy) ether linkage. While aryl-alkyl ethers are generally robust, the presence of the ortho-nitro group provides unique electronic deactivation that must be considered during acid selection. This guide presents two validated protocols: Method A (HCl/Dioxane) for direct salt isolation (Recommended) and Method B (TFA/DCM) for small-scale synthesis.

Chemical Logic & Mechanism[1]

Mechanistic Pathway

The deprotection proceeds via an acid-catalyzed elimination mechanism (

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (

). -

Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate and isobutylene gas.[1]

-

Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release

and the free amine. -

Salt Formation: In the presence of excess acid, the resulting secondary amine is immediately protonated to form the stable ammonium salt (e.g., Hydrochloride or Trifluoroacetate).

Chemoselectivity Analysis

-

Boc Group: Highly acid-labile. Cleavage occurs rapidly at room temperature.[2]

-

Ether Linkage (Ar-O-R): The 2-nitrophenoxy ether is chemically robust. The electron-withdrawing nitro group (

) at the ortho position significantly decreases the basicity of the phenoxy oxygen. This prevents protonation of the ether oxygen, thereby inhibiting acid-catalyzed ether cleavage (which typically requires harsher acids like HI or HBr and elevated temperatures).

Reaction Pathway Diagram

Figure 1: Acid-catalyzed mechanism for Boc removal. The ether linkage remains intact due to electronic deactivation by the nitro group.

Method Selection Guide

| Feature | Method A: HCl / Dioxane (Recommended) | Method B: TFA / DCM |

| Reagent | 4.0 M HCl in 1,4-Dioxane | Trifluoroacetic Acid (TFA) |

| Solvent | Dioxane (or MeOH co-solvent) | Dichloromethane (DCM) |

| Product Form | Hydrochloride Salt (Solid precipitate) | Trifluoroacetate Salt (Soluble oil/gum) |

| Workup | Filtration (Simple) | Evaporation/Extraction (Complex) |

| Scalability | High (Gram to Kg scale) | Low to Medium |

| Safety | Corrosive, Flammable | Corrosive, Volatile |

Detailed Protocols

Protocol A: Deprotection using HCl/Dioxane (Precipitation Method)

Best for: Generating a stable, crystalline salt without aqueous workup.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (5-10 equiv)

-

Solvent: Anhydrous 1,4-Dioxane or Ethyl Acetate (EtOAc)

-

Wash Solvent: Diethyl Ether (

) or Hexanes

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, ~3.1 mmol) in a minimal amount of 1,4-dioxane (5 mL).

-

Note: If solubility is poor, add a small amount of EtOAc.

-

-

Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 4.0 M HCl in dioxane (8 mL, ~32 mmol, 10 equiv).

-

Caution: Exothermic reaction. Gas evolution (

, isobutylene) will occur.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (

) should disappear; the product salt will likely stay at the baseline.

-

-

Precipitation: As the reaction proceeds, the hydrochloride salt often precipitates as a white or pale yellow solid.

-

Isolation:

-

If solid forms: Filter the solid under vacuum. Wash the filter cake generously with

(3 x 10 mL) to remove excess HCl and byproducts. -

If no solid forms: Concentrate the mixture to ~20% volume under reduced pressure, then add

(20 mL) to induce precipitation. Triturate (grind) the solid if necessary.

-

-

Drying: Dry the solid under high vacuum for 4 hours to remove trace dioxane.

-

Yield: Expected yield is 90-98% as the Hydrochloride salt.

Protocol B: Deprotection using TFA/DCM

Best for: Small scale discovery chemistry where the free base is required immediately.

Materials:

-

Substrate: this compound

-

Solvent: Dichloromethane (DCM)[5]

-

Quench: Saturated

solution

Step-by-Step Procedure:

-

Setup: Dissolve the substrate (100 mg) in DCM (2 mL).

-

Addition: Add TFA (1 mL) slowly at room temperature. The ratio of DCM:TFA is typically 2:1 to 1:1.

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup (Free Base Isolation):

-

Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Redissolve the oily residue in DCM (10 mL).

-

Wash carefully with saturated aqueous

(2 x 10 mL) until the aqueous layer is basic (pH > 8). Caution: Vigorous -

Separate the organic layer, dry over

, filter, and concentrate.[6][7][8]

-

-

Yield: Product is isolated as the free amine (oil or low-melting solid).

Experimental Workflow Diagram

Figure 2: Operational workflow for Method A (HCl/Dioxane).

Analytical Verification

To validate the success of the reaction, compare the NMR spectra of the starting material and the product.

| Signal | Starting Material (Boc) | Product (HCl Salt) | Observation |

| t-Butyl Methyls | Singlet, ~1.45 ppm (9H) | Absent | Complete disappearance indicates deprotection. |

| Piperidine | Broad multiplet, ~3.3-3.7 ppm | Shifted Downfield (~3.5-4.0 ppm) | Due to formation of ammonium cation. |

| Aromatic Protons | Multiplets, 6.9 - 7.8 ppm | Unchanged | Confirms stability of the 2-nitrophenoxy ether. |

Safety & Troubleshooting

Safety Hazards

-

TFA: Highly corrosive, causes severe skin burns. Inhalation toxic. Use only in a fume hood.

-

HCl/Dioxane: Corrosive and flammable. Dioxane is a suspected carcinogen and forms peroxides.

-

Isobutylene: Flammable gas evolved during reaction. Ensure venting.

Troubleshooting Table

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Old/Wet Acid Reagent | Use fresh anhydrous 4M HCl in Dioxane. Water inhibits the protonation step. |

| Gum formation | Solvent polarity too high | Triturate the gum with anhydrous Ether or Hexanes to induce crystallization. |

| Side Products | Cation attack on ring | Although unlikely with nitro-arenes, if t-butyl alkylation occurs, add a scavenger like Triethylsilane (TES) (2 equiv). |

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard text for deprotection conditions).

-

Han, G.; Tamaki, K.; Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 2001 , 58(3), 338-341. Link

-

Common Organic Chemistry. "Boc Deprotection - HCl Conditions & Examples." (Accessed 2023).[9][10] Link

- Stahl, P. H.; Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use; Wiley-VCH, 2002. (Reference for salt form selection).

Sources

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. peptide.com [peptide.com]

- 6. jgtps.com [jgtps.com]

- 7. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 8. Boc Deprotection - HCl [commonorganicchemistry.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Incorporating Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate into PROTAC linkers.

Topic: Incorporating Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate into PROTAC linkers. Content Type: Detailed Application Note and Protocol. Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists.

Protocols for Incorporating this compound into PROTACs

Introduction: The Shift to Rigid Linkers

In the early evolution of Proteolysis Targeting Chimeras (PROTACs), flexible polyethylene glycol (PEG) or alkyl chains were the default linkers due to their synthetic accessibility and ability to span variable distances.[1] However, the field has shifted toward rigid linkers to optimize pharmacokinetic (PK) profiles and improve degradation selectivity.[1]

This compound represents a high-value "masked" heterobifunctional linker scaffold. It offers three distinct structural advantages over traditional PEG linkers:

-

Conformational Restriction: The piperidine ring reduces the entropic penalty of ternary complex formation by limiting the degrees of freedom.

-

Solubility Enhancement: The piperidine nitrogen (post-deprotection) introduces a solubilizing basic center, crucial for counteracting the lipophilicity of large PROTAC molecules.

-

Metabolic Stability: The aryl-ether linkage is robust against oxidative metabolism compared to long PEG chains which are susceptible to oxidative cleavage.

This guide details the strategic incorporation of this scaffold, treating it as a core module to connect an E3 ligase ligand (e.g., Thalidomide derivative) and a Protein of Interest (POI) ligand.

Strategic Design & Chemistry

The molecule acts as a precursor to a diamine linker. It contains two orthogonal "handles":

-

Handle A (Masked): The 2-nitro group . This must be reduced to an aniline (

) to participate in amide coupling or Buchwald-Hartwig amination. -

Handle B (Protected): The Boc-protected piperidine nitrogen . Upon acid deprotection, this secondary amine serves as a nucleophile for alkylation or acylation.

Key Consideration: The 2-nitrophenoxy motif creates a "kinked" or angled geometry due to the ortho substitution, distinct from the linear geometry of 4-substituted analogues. This is vital for accessing specific binding pockets where a linear linker might clash with the protein surface.

Experimental Protocols

Phase 1: Activation of the Aryl Amine (Nitro Reduction)

Objective: Convert the nitro group to an aniline without affecting the Boc protecting group.

Reagents:

-

Starting Material: this compound (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Source:

gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)

Protocol:

-

Dissolution: Dissolve the starting material in MeOH (0.1 M concentration) in a round-bottom flask.

-

Catalyst Addition: Carefully add 10 wt% Pd/C under an inert atmosphere (

). Caution: Pd/C is pyrophoric. -

Reduction: Purge the flask with

gas. Stir vigorously at Room Temperature (RT) for 2–4 hours. -

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentration: Evaporate the solvent under reduced pressure to yield the Aniline Intermediate .

-

Stability Note: Anilines can oxidize; use immediately or store under Argon at -20°C.

-

Phase 2: Constructing the First Arm (Coupling to Ligand A)

Objective: Attach the newly formed aniline to a Carboxylic Acid-containing Ligand (e.g., a Cereblon binder like Thalidomide-acid).

Reagents:

-

Ligand A-COOH (1.0 eq)

-

Aniline Intermediate (from Phase 1) (1.1 eq)

-

Coupling Agent: HATU (1.2 eq) or COMU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (anhydrous)

Protocol:

-

Activation: Dissolve Ligand A-COOH and DIPEA in DMF. Add HATU and stir for 5 minutes to form the activated ester.

-

Coupling: Add the Aniline Intermediate dissolved in minimal DMF.

-

Reaction: Stir at RT for 4–16 hours.

-

Why HATU? Anilines are weak nucleophiles. Standard EDC/NHS coupling may be too slow. HATU ensures efficient amide bond formation.

-

-

Workup: Dilute with EtOAc, wash with saturated

, water, and brine. Dry over -

Purification: Flash chromatography (DCM/MeOH gradient) to isolate Intermediate-Boc .

Phase 3: Exposing the Piperidine (Boc Deprotection)

Objective: Remove the Boc group to liberate the secondary amine.

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve Intermediate-Boc in DCM (0.1 M).

-

Acidolysis: Add TFA (20% v/v final concentration).

-

Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS for the disappearance of the Boc-protected mass (

Da). -

Workup: Concentrate in vacuo. Co-evaporate with toluene or DCM (

) to remove excess TFA.-

Critical Step: Ensure complete removal of TFA, as residual acid will inhibit the subsequent nucleophilic substitution.

-

Phase 4: Completing the Chimera (Coupling to Ligand B)

Objective: Attach the piperidine amine to Ligand B (POI Binder) equipped with an alkyl halide or aldehyde (reductive amination).

Scenario A: Alkylation (

-

Reagents: Ligand B-Linker-Halide (e.g., Chloride/Bromide),

(3 eq), NaI (0.1 eq catalyst), DMF or -

Mechanism: The secondary piperidine amine attacks the alkyl halide.

Scenario B: Reductive Amination

-

Reagents: Ligand B-Aldehyde,

(2 eq), DCM/MeOH, catalytic Acetic Acid. -

Mechanism: Formation of iminium ion followed by reduction.

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Synthetic Pitfalls

| Issue | Probable Cause | Corrective Action |

| Incomplete Nitro Reduction | Catalyst poisoning (S/N containing impurities). | Increase catalyst loading or switch to Fe/NH4Cl (chemical reduction). |

| Low Yield in Phase 2 | Low nucleophilicity of aniline. | Heat reaction to 40–50°C; switch solvent to NMP; use POCl3 (if acid sensitive groups absent). |

| Boc Deprotection "Stall" | TFA concentration too low. | Increase TFA to 50% or use 4M HCl in Dioxane. |

| Over-alkylation (Phase 4) | Highly reactive halide. | Add Ligand B dropwise at 0°C; use stoichiometric control (1:1 eq). |

Visualizing the Workflow

The following diagram illustrates the synthetic roadmap and the structural logic of the rigid linker.

Caption: Figure 1. Step-wise synthetic pathway for incorporating the piperidine-phenoxy linker into a heterobifunctional PROTAC molecule.

Mechanistic Rationale: The "Rigid" Advantage

Why choose this specific linker over a PEG chain?

Caption: Figure 2. Comparison of ternary complex formation entropy between flexible PEG linkers and rigid piperidine-based linkers.

References

-

Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy. Link

-

Beshara, C. S., et al. (2020). "The role of linkers in PROTAC-induced degradation." ChemMedChem. Link

-

Li, F., et al. (2022). "Rigid Linkers in PROTACs: Effects on Bioactivity and Pharmacokinetics." Journal of Medicinal Chemistry. Link

-

MedChemExpress. "Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | PROTAC Linker."[5] Product Information. Link

-

Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for PROTAC design." Journal of the American Chemical Society. Link

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for process monitoring and quality control. The described method utilizes reversed-phase chromatography for efficient separation, coupled with electrospray ionization (ESI) tandem mass spectrometry for selective and sensitive detection. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrument configuration, and data analysis, and is designed to be a self-validating system through clear, mechanistically justified experimental choices.

Introduction: The Rationale for a Dedicated Method

This compound is a heterocyclic compound incorporating a piperidine ring, a nitrophenoxy moiety, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is extensively used in organic synthesis, particularly in peptide and medicinal chemistry, to protect amine functionalities.[1][2] The piperidine scaffold is a common structural motif in many pharmaceuticals due to its favorable physicochemical properties.[3] The presence of the nitroaromatic group and the ether linkage makes this molecule a specific building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Given its role as a critical intermediate, a reliable analytical method is essential to monitor its purity, stability, and concentration in reaction mixtures and final products. Liquid chromatography coupled with mass spectrometry (LC-MS) is the ideal analytical choice due to its high sensitivity, selectivity, and ability to provide structural information.[4] This note addresses the specific challenges in analyzing this molecule, such as its polarity and potential fragmentation pathways, by providing a method grounded in established chromatographic and mass spectrometric principles.

Experimental Design and Causality

The selection of each parameter in this method is based on the physicochemical properties of the analyte and the principles of LC-MS analysis.

Liquid Chromatography: Achieving Optimal Separation

The analyte possesses both polar (nitro group, ether, carbamate) and non-polar (tert-butyl, phenyl ring) characteristics. A reversed-phase chromatographic approach is chosen for its robustness and wide applicability.[5]

-

Column: A C18 stationary phase is selected for its hydrophobic retention mechanism, which will interact with the non-polar parts of the molecule. A column with smaller particle size (e.g., ≤ 2.7 µm) is recommended for higher efficiency and better peak shape.

-

Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure sufficient retention of the analyte while allowing for timely elution and separation from potential impurities.[6]

-

Aqueous Phase (A): Water with 0.1% formic acid. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent analyte ionization by promoting the formation of the [M+H]⁺ ion in the ESI source, and it improves peak shape by suppressing the interaction of the piperidine nitrogen with residual silanols on the stationary phase.

-

Organic Phase (B): Acetonitrile with 0.1% formic acid. Acetonitrile is chosen for its low viscosity and UV transparency, providing good chromatographic efficiency and compatibility with MS detection.

-

Mass Spectrometry: Ensuring Selective and Sensitive Detection

Electrospray ionization (ESI) in positive ion mode is the chosen ionization technique. The piperidine nitrogen is a basic site that is readily protonated, making positive ESI highly efficient for this class of compounds.[3] A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is required for confident identification and quantification using Multiple Reaction Monitoring (MRM).

-

Ionization: ESI in positive mode to generate the protonated precursor ion [M+H]⁺.

-

Precursor Ion Selection: The molecular formula of the analyte is C₁₆H₂₂N₂O₅, with a monoisotopic mass of 322.1529 Da. Therefore, the precursor ion to be isolated in the first quadrupole (Q1) will be the [M+H]⁺ ion at m/z 323.16.

-

Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in the collision cell (Q2). The fragmentation is predictable and provides structural confirmation. The key fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[7][8] The nitrophenoxy moiety can also undergo specific cleavages.

-

Product Ion Selection: The resulting fragment ions are analyzed in the third quadrupole (Q3). Based on known fragmentation patterns, two prominent product ions are selected for the MRM transitions to ensure high selectivity and specificity.

Step-by-Step Experimental Protocols

Materials and Reagents

-

This compound standard (≥98% purity)

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid (≥99%)

-

LC-MS grade methanol (for cleaning)

-

Class A volumetric flasks and pipettes

-

0.22 µm syringe filters (PTFE or other compatible material)

Standard and Sample Preparation Protocol

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Sample Preparation: Dissolve the test sample in acetonitrile to an estimated concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

-

Final Dilution and Filtration: Before injection, dilute the final sample and all standards 1:1 with water containing 0.2% formic acid to ensure compatibility with the initial mobile phase conditions. Filter the final solutions through a 0.22 µm syringe filter into LC vials.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions. These may require optimization based on the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system | Provides the necessary pressure and flow precision. |

| Column | C18, 100 x 2.1 mm, 2.7 µm | Standard reversed-phase chemistry for good retention and peak shape. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier for improved ionization and peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase LC-MS. |

| Gradient | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6.1-8 min: 30% B | Ensures retention and sharp elution of the analyte. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | A typical volume to avoid column overload. |

Table 2: Mass Spectrometer Parameters (Positive ESI)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine nitrogen is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes ion formation. |

| Source Temp. | 150 °C | Aids in desolvation. |

| Desolvation Temp. | 400 °C | Ensures complete solvent evaporation. |

| Desolvation Gas | Nitrogen, 800 L/hr | High flow to remove solvent vapor. |

| Cone Gas Flow | 50 L/hr | Helps to focus ions into the mass analyzer. |

| MRM Transitions | See Table 3 | For quantification and confirmation. |

Data Acquisition and Processing

-

Acquire data in MRM mode using the transitions specified below.

-

Process the data using the instrument's software.

-

Generate a calibration curve by plotting the peak area of the primary MRM transition against the concentration of the standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Results and Discussion: Expected Performance

Analyte Fragmentation and MRM Selection

The precursor ion for this compound is the protonated molecule [M+H]⁺ at m/z 323.16. Collision-induced dissociation of this precursor is expected to yield several characteristic product ions. The proposed fragmentation pathways are illustrated in the diagram below.

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the analyte.

The most common fragmentation for a Boc-protected amine is the loss of isobutylene (56 Da), which results from the cleavage of the tert-butyl group.[7] This yields a stable carbamic acid intermediate that can subsequently lose CO₂. Another significant fragmentation is the loss of the entire Boc group (100 Da). Therefore, the following MRM transitions are proposed for sensitive and specific detection.

Table 3: Proposed MRM Transitions

| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Quantifier | 323.2 | 267.1 | 100 | 15 |

| Qualifier | 323.2 | 223.1 | 100 | 25 |

Note: Collision energies are instrument-dependent and should be optimized.

Method Validation (Self-Validating System)

To ensure trustworthiness, this protocol should be validated according to standard guidelines (e.g., ICH Q2(R1)). A well-performing method is expected to meet the following criteria:

-

Linearity: A linear response (R² > 0.995) across the calibration range (e.g., 1-1000 ng/mL).

-

Accuracy: Recovery values between 90-110% for spiked samples at low, medium, and high concentrations.

-

Precision: Relative standard deviation (RSD) of <15% for replicate injections.

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria. This is expected to be in the low ng/mL range.

-

Selectivity: No interfering peaks should be observed at the retention time of the analyte in blank matrix samples. The ratio of the qualifier to quantifier ion should remain consistent (±20%) across all samples and standards.

Workflow Visualization

The overall analytical process from sample preparation to data analysis is summarized in the workflow diagram below.

Caption: Overall experimental workflow for the LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the determination of this compound. The protocol details a robust reversed-phase chromatographic separation coupled with sensitive and selective tandem mass spectrometry detection. The causality behind each experimental choice is explained to provide a self-validating framework for researchers. This method is suitable for routine analysis in pharmaceutical development and quality control environments, offering high sensitivity, accuracy, and reliability.

References

- (Reference to a general synthesis paper, if available, or a general organic chemistry text on protecting groups).

-

Orsini, P., et al. "Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate." Synthesis, 2007. Available at: [Link]

-

Ascentis. "Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications." Available at: [Link]

-

Edwards, O. E., and T. S. S. R. R. Tee. "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones." Canadian Journal of Chemistry, vol. 47, no. 19, 1969, pp. 3611-3622. Available at: [Link]

-

Suresh, C., et al. "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides." Journal of the American Society for Mass Spectrometry, vol. 18, no. 1, 2007, pp. 133-43. Available at: [Link]

-

Pesek, J. "HPLC Analysis of Very Polar Compounds in Bioanalysis." LCGC International. Available at: [Link]

- (Reference for mass fragmentation of nitro compounds, if available, or a general mass spectrometry textbook).

-

Wuts, P. G. M., and T. W. Greene. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience, 2006. Available at: [Link]

-

Jardine, D., et al. "Liquid chromatography-mass spectrometry (LC-MS) investigation of the thiobarbituric acid reactive substances (TBARS) reaction." Journal of Agricultural and Food Chemistry, vol. 50, no. 6, 2002, pp. 1720-4. Available at: [Link]

-

NIST. "Mass Spectrum (electron ionization) of Piperidine." NIST Chemistry WebBook. Available at: [Link]

-

eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." Available at: [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

-

Gu, Y., et al. "Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry." Journal of the American Society for Mass Spectrometry, vol. 18, no. 8, 2007, pp. 1483-96. Available at: [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Liquid chromatography-mass spectrometry (LC-MS) investigation of the thiobarbituric acid reactive substances (TBARS) reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hplc.eu [hplc.eu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Scalable Synthesis of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

[1][2]

Executive Summary & Core Reaction Strategy

User Query: "How do I scale up the synthesis of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate beyond 100g without thermal runaway or purification bottlenecks?"

Technical Assessment: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr).[1] While often performed on a milligram scale using Sodium Hydride (NaH) in DMF, this specific combination poses severe thermal runaway risks on a kilogram scale.[1] For robust scale-up, we recommend a Phase-Transfer Catalyzed (PTC) approach or a Carbonate-Mediated method in polar aprotic solvents to decouple deprotonation from the exotherm.[2][1]

Reaction Scheme (SNAr)

Figure 1: SNAr reaction pathway via Meisenheimer complex intermediate.

Validated Scale-Up Protocol (100g - 1kg Scale)

Safety Warning: Do NOT use NaH in DMF on this scale. The decomposition energy of NaH/DMF mixtures can trigger at temperatures as low as 26°C [1].[1][3]

Recommended Method: Potassium Carbonate / DMF (High Safety Profile)

This method is preferred for scale-up due to the gradual release of the nucleophile, preventing "hot spots."[1]

Reagents & Stoichiometry:

| Component | Role | Equiv. | Notes |

| N-Boc-4-hydroxypiperidine | Nucleophile | 1.0 | Limiting reagent. |

| 1-Fluoro-2-nitrobenzene | Electrophile | 1.1 - 1.2 | Slight excess ensures full conversion.[2][1] |

| K₂CO₃ (Anhydrous) | Base | 2.0 - 2.5 | Milled/Powdered form essential for kinetics.[2][1] |

| DMF (or NMP) | Solvent | 5-7 Vol | Keep water content <0.1% (Karl Fischer).[2][1] |

Step-by-Step Workflow:

-

Reactor Charge: Charge the reactor with N-Boc-4-hydroxypiperidine (1.0 equiv) and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add DMF (5 volumes). Agitate at 250 RPM.

-

Electrophile Addition: Add 1-Fluoro-2-nitrobenzene (1.1 equiv) dropwise over 30–60 minutes.

-

Reaction Phase: Heat the mixture to 60°C - 80°C .

-

Quench & Workup:

Troubleshooting Center (FAQ)

Issue 1: "My reaction stalled at 80% conversion."

Diagnosis: Water contamination or "Surface Passivation" of the base.[2][1]

-

Root Cause: K₂CO₃ is hygroscopic.[2][1] If water is present, it solvates the fluoride leaving group, inhibiting the reaction, or forms a hydration shell around the carbonate.[1]

-

Solution:

Issue 2: "The product is an oil, but it should be a solid."

Diagnosis: Solvent entrapment or Nitrobenzene impurity.[1]

-

Root Cause: DMF is difficult to remove completely (high boiling point: 153°C).[2][1] Excess 1-fluoro-2-nitrobenzene is also an oil.[2][1]

-

Solution:

Issue 3: "I see a dark red/black impurity."

Diagnosis: Meisenheimer Complex degradation or oxidation.[2][1]

Advanced Troubleshooting Logic (Decision Tree)

Use this flowchart to diagnose low yields during the pilot run.

Figure 2: Diagnostic logic for yield optimization.

Safety & Engineering Controls (E-E-A-T)

Critical Hazard: NaH + Polar Aprotic Solvents

If you must use Sodium Hydride (NaH) to increase reaction speed:

-

Never use DMF or DMSO. Use THF (Tetrahydrofuran) or 2-MeTHF .[2][1]

-

H₂ Management: NaH releases Hydrogen gas.[2][1] On a 1kg scale, this generates ~250 Liters of H₂ gas.[1] Ensure reactor venting is sized for this volumetric flow.

-

Quench Protocol: Never quench NaH reactions with water directly.[2][1] Use IPA (Isopropyl Alcohol) or Tert-butanol first to destroy excess hydride gently, then introduce water.[2][1]

Thermal Stability

References

-

Yang, H., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide."[1] Organic Process Research & Development, 2019, 23(10), 2210–2217.[1] [2][1]

-

Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate."[2][1] Atlantis Press, 2015.[2][1] (Demonstrates homologous SNAr conditions for Vandetanib intermediates).

-

PubChem Compound Summary. "Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate" (Structural analog data and safety classifications). [2][1]

-

Google Patents. "Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate."[2][1] (WO2014200786A1 - Describes scale-up of Boc-piperidine intermediates).[2][1]

Validation & Comparative

A Comparative Guide to Base Selection in the Williamson Ether Synthesis of Nitrophenols

For researchers, scientists, and professionals in drug development, the synthesis of nitrophenyl ethers is a crucial step in the creation of a wide array of functional molecules. The Williamson ether synthesis, a robust and versatile method, remains a cornerstone for forging the vital ether linkage. However, the success of this century-old reaction, particularly with electron-deficient substrates like nitrophenols, is profoundly influenced by a critical experimental parameter: the choice of base. This guide provides an in-depth technical comparison of the efficacy of various bases in the Williamson ether synthesis of nitrophenols, supported by experimental data and field-proven insights to empower you in optimizing your synthetic strategies.

The Decisive Role of the Base: A Mechanistic Perspective

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. The acidity of the phenol, quantified by its pKa, is a paramount consideration in base selection. Nitrophenols, with pKa values significantly lower than aliphatic alcohols due to the electron-withdrawing nature of the nitro group, present a unique set of considerations. For instance, p-nitrophenol has a pKa of approximately 7.14, while o-nitrophenol's pKa is around 7.23.[2] This enhanced acidity means that a broader spectrum of bases can be employed compared to the synthesis of simple alkyl ethers.[3]

The choice of base directly impacts the extent of phenoxide formation, reaction rate, and the prevalence of side reactions. A base that is too weak will result in incomplete deprotonation and, consequently, a low yield of the desired ether.[3] Conversely, an overly strong base can promote side reactions such as elimination (E2) of the alkyl halide or undesired C-alkylation of the phenol ring.[3]

Caption: General mechanism of the Williamson ether synthesis of nitrophenols.

Comparative Efficacy of Common Bases: A Data-Driven Analysis

The selection of an appropriate base is a critical optimization step. Below is a comparison of commonly employed bases for the Williamson ether synthesis of nitrophenols, with supporting experimental data.

| Base | Strength | Key Advantages | Key Disadvantages | Typical Yield Range (%) |

| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Strong | Inexpensive, readily available, effective for most nitrophenols.[4][5] | Can introduce water, potentially leading to hydrolysis of the alkyl halide. | 70-90 |

| Potassium Carbonate (K₂CO₃) | Weak | Mild, minimizes side reactions, easy to handle.[6] | May require longer reaction times or higher temperatures for less acidic phenols.[3] | 80-95 |

| Cesium Carbonate (Cs₂CO₃) | Weak | Highly effective, often provides higher yields than K₂CO₃, soluble in many organic solvents.[2] | More expensive than other carbonate bases. | 90-98 |

| Sodium Hydride (NaH) | Very Strong | Irreversibly deprotonates the phenol, driving the reaction to completion.[7][8] | Highly reactive, moisture-sensitive, can increase the likelihood of side reactions.[3] | 85-98 |

Experimental Data Snapshot: Methylation of Substituted Phenols

A study comparing the efficacy of cesium carbonate and potassium carbonate in the methylation of various phenols provides valuable quantitative insight.

| Phenol | Base | Alkylating Agent | Solvent | Yield (%) |

| 4-Nitrophenol | Cs₂CO₃ | Methyl Iodide | Acetonitrile | 98 |

| 4-Nitrophenol | K₂CO₃ | Methyl Iodide | Acetone | 92 |

| 2-Nitrophenol | Cs₂CO₃ | Methyl Iodide | Acetonitrile | 96 |

| 2-Nitrophenol | K₂CO₃ | Methyl Iodide | Acetone | 90 |

| 4-Chlorophenol | Cs₂CO₃ | Methyl Iodide | Acetonitrile | 95 |

| 4-Chlorophenol | K₂CO₃ | Methyl Iodide | Acetone | 88 |

Data adapted from Synthetic Communications, 25(9), 1367-1370 (1995).[2]

The data clearly demonstrates the superior performance of Cesium Carbonate in achieving higher yields compared to Potassium Carbonate under similar conditions.[2] The enhanced solubility of Cs₂CO₃ in organic solvents and the formation of a "naked" phenoxide ion are often cited as reasons for its increased efficacy.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Williamson ether synthesis of a nitrophenol using different base systems.

Protocol 1: Synthesis of 4-Nitrophenyl Ethyl Ether using Potassium Carbonate

This protocol is a reliable and cost-effective method suitable for most standard nitrophenols.

Caption: Experimental workflow using Potassium Carbonate.

Methodology:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Add ethyl iodide (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-nitrophenyl ethyl ether.

Protocol 2: High-Yield Synthesis of 2-Nitrophenyl Benzyl Ether using Cesium Carbonate

This protocol is advantageous for achieving high yields, especially with more challenging substrates.

Methodology:

-

In a round-bottom flask, dissolve 2-nitrophenol (1.0 eq) in acetonitrile.

-

Add cesium carbonate (1.2 eq) to the solution.

-

Add benzyl bromide (1.1 eq) and stir the mixture at 80°C for 2-3 hours.[2]

-

After cooling to room temperature, filter the solid and wash with acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the product.

Protocol 3: Phase-Transfer Catalyzed Synthesis of 4-Nitrophenyl Butyl Ether

Phase-transfer catalysis (PTC) is an excellent technique when dealing with reactants in immiscible phases, often leading to milder reaction conditions and improved yields.[9]

Caption: Workflow for Phase-Transfer Catalyzed Synthesis.

Methodology:

-

Combine 4-nitrophenol (1.0 eq), toluene, and an aqueous solution of sodium hydroxide (2.0 eq) in a flask.

-

Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05 eq).[9]

-

Add 1-bromobutane (1.1 eq) to the biphasic mixture.

-

Stir the mixture vigorously at room temperature for 8-12 hours.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify by distillation or column chromatography.

Conclusion and Best Practices

The selection of a base in the Williamson ether synthesis of nitrophenols is not a one-size-fits-all decision but rather a strategic choice based on the specific substrate, desired yield, and economic considerations.

-